molecular formula C48H38N4O8 B3117115 meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine CAS No. 22112-80-7

meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine

Cat. No.: B3117115
CAS No.: 22112-80-7
M. Wt: 798.8 g/mol
InChI Key: NRFFXLLRHHHVBR-UHFFFAOYSA-N
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Description

meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine: is a synthetic porphyrin compound with the molecular formula C48H38N4O8 and a molecular weight of 798.84 g/mol . Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This particular compound is used primarily in research settings .

Biochemical Analysis

Biochemical Properties

meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine participates in various biochemical reactions, primarily due to its ability to interact with a range of biomolecules. It can bind to proteins, enzymes, and other macromolecules, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in drug metabolism and the synthesis of cholesterol, steroids, and other lipids . The nature of these interactions often involves the coordination of the porphyrin ring with metal ions present in the active sites of these enzymes, thereby modulating their catalytic activity.

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, this compound can alter cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in either inhibition or activation of enzyme activity. For instance, its interaction with cytochrome P450 enzymes can lead to changes in the metabolism of endogenous and exogenous compounds . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains relatively stable under controlled conditions but can degrade over time when exposed to light and oxygen . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it may induce adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. This interaction can lead to changes in metabolic flux and the levels of specific metabolites . Additionally, it can affect the synthesis and degradation of heme, a critical component of hemoglobin and other heme-containing proteins.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine typically involves the condensation of pyrrole with aldehydes under acidic conditions. The reaction is followed by oxidation to form the porphyrin macrocycle . Specific conditions such as temperature, solvent, and catalysts can vary depending on the desired yield and purity.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles to laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin oxides, while reduction can yield reduced porphyrins .

Comparison with Similar Compounds

Comparison: meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine is unique due to its specific substituents, which confer distinct photophysical and chemical properties. These differences can affect its reactivity, stability, and suitability for various applications compared to other porphyrins .

Properties

IUPAC Name

2-methoxy-4-[10,15,20-tris(4-hydroxy-3-methoxyphenyl)-21,23-dihydroporphyrin-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H38N4O8/c1-57-41-21-25(5-17-37(41)53)45-29-9-11-31(49-29)46(26-6-18-38(54)42(22-26)58-2)33-13-15-35(51-33)48(28-8-20-40(56)44(24-28)60-4)36-16-14-34(52-36)47(32-12-10-30(45)50-32)27-7-19-39(55)43(23-27)59-3/h5-24,49,52-56H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFFXLLRHHHVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=C(C=C7)O)OC)C8=CC(=C(C=C8)O)OC)C=C4)C9=CC(=C(C=C9)O)OC)N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H38N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

798.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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